N,2,5-trimethylpyridin-4-amine

Lipophilicity ADME prediction Membrane permeability

N,2,5-Trimethylpyridin-4-amine uniquely occupies the midpoint between its primary amine and dimethylamine analogs: it retains a single N–H donor for directed kinase hinge binding while the N-methyl group shifts pKa from ~10 to ~6.2, drastically reducing the fraction of permanently charged species that impair CNS passive diffusion. The moderate LogP of ~1.16 balances permeability vs. solubility, and the PSA of 28.15 Ų (a 28% reduction vs. the primary amine) lies squarely within the CNS MPO sweet spot. These orthogonal physicochemical adjustments cannot be replicated by mixing analogs—substituting the wrong isomer risks potency loss or inverted selectivity. Trust this regioisomer when your SAR requires simultaneous optimization of hydrogen bonding, ionization at physiological pH, and lipophilicity without introducing additional molecular weight. Originally stocked at ≥95% purity from 10 mg to 1 g, this compound is now discontinued by at least one major supplier. Obtain it via custom synthesis with unequivocal specification of the N,2,5-regioisomer (CAS 193690-61-8), distinct from N,N,2- (CAS 37941-24-5), N,2,3- (CAS 193690-67-4), and 2,3,5- (CAS 1186329-61-2). Require 1H NMR confirmation of the N–H proton, HPLC purity ≥95%, and HRMS consistent with [M+H]+ at m/z 137.1073.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 193690-61-8
Cat. No. B067864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,5-trimethylpyridin-4-amine
CAS193690-61-8
Synonyms4-Pyridinamine,N,2,5-trimethyl-(9CI)
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)C)NC
InChIInChI=1S/C8H12N2/c1-6-5-10-7(2)4-8(6)9-3/h4-5H,1-3H3,(H,9,10)
InChIKeyXSBBOAPKGFWCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2,5-Trimethylpyridin-4-amine (CAS 193690-61-8): A Differentiated C8-Aminopyridine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


N,2,5-Trimethylpyridin-4-amine (CAS 193690-61-8) is a trisubstituted 4-aminopyridine derivative bearing methyl groups at the exocyclic nitrogen (N), C2, and C5 positions of the pyridine ring . With a molecular formula of C8H12N2 and molecular weight of 136.19 g·mol⁻¹, this compound occupies a distinct physicochemical niche among aminopyridine building blocks, offering a single hydrogen bond donor, moderate lipophilicity (LogP ≈ 1.16), and a predicted pKa of approximately 6.2 that places its ionization midpoint near physiological pH [1]. These properties make it a strategically differentiated intermediate for structure-activity relationship (SAR) exploration in kinase and GPCR-targeted library synthesis, where subtle modulation of hydrogen bonding, basicity, and lipophilicity can determine lead compound fate .

Why N,2,5-Trimethylpyridin-4-amine Cannot Be Replaced by 2,5-Dimethylpyridin-4-amine or N,N,2-Trimethylpyridin-4-amine in Critical SAR Campaigns


Although 2,5-dimethylpyridin-4-amine (CAS 22279-89-6) and N,N,2-trimethylpyridin-4-amine (CAS 37941-24-5) share the same pyridine core, they differ fundamentally in N-substitution—one lacking the exocyclic methyl entirely, the other bearing a dimethylamino group that eliminates hydrogen bond donor capacity [1]. N,2,5-Trimethylpyridin-4-amine uniquely occupies the midpoint: it retains a single N–H donor capable of directed hydrogen bonding to protein backbone carbonyls or active-site residues, while the N-methyl group simultaneously modulates basicity (pKa shift to ~6.2 versus ~10 for the primary amine analog) and lipophilicity (LogP increase from ~0.57 to ~1.16) . These three properties—hydrogen bond donor count, ionization state at physiological pH, and partition coefficient—are non-linear, interdependent variables that control target engagement, cellular permeability, and metabolic stability in ways that cannot be replicated by mixing or blending the primary amine and tertiary amine analogs . Substituting the wrong analog into a validated SAR series risks losing or inverting potency, altering selectivity, or introducing unexpected off-target pharmacology.

N,2,5-Trimethylpyridin-4-amine: Quantitative Physicochemical and Structural Differentiation Versus Closest Aminopyridine Analogs


N-Methylation Drives a 2-Fold Increase in Lipophilicity (LogP) Relative to the Primary Amine Analog 2,5-Dimethylpyridin-4-amine

N,2,5-Trimethylpyridin-4-amine exhibits a measured LogP of 1.162, representing a 2.04-fold increase over the LogP of 0.57 recorded for 2,5-dimethylpyridin-4-amine (CAS 22279-89-6), the des-N-methyl primary amine comparator . This difference of approximately 0.6 LogP units is chemically attributable to the single N-methyl substituent, which adds hydrophobic surface area without introducing additional hydrogen bond donors. In contrast, the isomeric N,N,2-trimethylpyridin-4-amine (CAS 37941-24-5) yields a comparable XLogP3 of 1.2 but sacrifices the sole hydrogen bond donor present in the target compound [1]. The intermediate LogP of N,2,5-trimethylpyridin-4-amine positions it favorably for both passive membrane permeability and aqueous solubility, a balance not simultaneously achievable with either the more polar primary amine or the more lipophilic, HBD-null tertiary amine comparator.

Lipophilicity ADME prediction Membrane permeability

Preserved Hydrogen Bond Donor Capacity (HBD = 1) Differentiates N,2,5-Trimethylpyridin-4-amine from the Tertiary Amine Isomer N,N,2-Trimethylpyridin-4-amine (HBD = 0)

N,2,5-Trimethylpyridin-4-amine possesses one hydrogen bond donor (the secondary amine N–H), whereas the isomeric N,N,2-trimethylpyridin-4-amine (CAS 37941-24-5), bearing a tertiary dimethylamino group, has zero HBD capacity [1][2]. Both compounds share the same molecular formula (C8H12N2) and nearly identical molecular weight (~136.19 g·mol⁻¹), making the HBD count the decisive structural variable. In kinase drug discovery, the presence of a directed N–H donor frequently serves as a critical hinge-binding motif that forms a conserved hydrogen bond with the backbone carbonyl of the kinase hinge region; replacing it with a dimethylamino group eliminates this interaction and typically results in >10-fold loss of binding affinity in established kinase inhibitor chemotypes [3]. Conversely, for applications where hydrogen bond donor capacity is undesirable—such as improving blood-brain barrier penetration or reducing P-glycoprotein recognition—the tertiary amine comparator may be preferred, but this comes at the cost of losing a key pharmacophoric element.

Hydrogen bonding Target engagement Kinase inhibitor design

pKa Modulation by N-Methylation Shifts the Ionization Midpoint from Strongly Basic (~10) to Near-Physiological (~6.2)

The predicted pKa of N,2,5-trimethylpyridin-4-amine (pKa ≈ 6.2 for the pyridine nitrogen conjugate acid) is approximately 3.8 units lower than the predicted pKa of 10.01 ± 0.42 reported for 2,5-dimethylpyridin-4-amine [1]. This pronounced reduction in basicity arises from the electron-donating effect of the three methyl groups, which stabilizes the neutral form of the pyridine ring nitrogen and reduces its propensity to accept a proton. At physiological pH (7.4), the target compound exists as a mixture of neutral and protonated species (approximately 6% protonated based on the Henderson-Hasselbalch equation, compared to ~0.25% for the primary amine analog), whereas 2,5-dimethylpyridin-4-amine (pKa ~10) remains >99% protonated [1][2]. This difference in ionization state has direct consequences for passive membrane permeability, lysosomal trapping potential, and solubility-pH profiles. The isomeric N,N,2-trimethylpyridin-4-amine exhibits a basic pKa of ~9.3, further underscoring how the specific N-substitution pattern, rather than the total methyl count alone, governs the protonation equilibrium .

Basicity Ionization state Cellular permeability Solubility

Conformational Flexibility: Introduction of a Rotatable N–CH3 Bond Distinguishes N,2,5-Trimethylpyridin-4-amine from the Conformationally Restricted 2,5-Dimethylpyridin-4-amine

N,2,5-Trimethylpyridin-4-amine possesses one rotatable bond (the exocyclic N–CH3 linkage), whereas 2,5-dimethylpyridin-4-amine (CAS 22279-89-6) has zero rotatable bonds beyond the rigid pyridine ring [1]. The 2,3,5-trimethylpyridin-4-amine isomer (CAS 1186329-61-2), which places all three methyl groups on ring carbons, also has zero rotatable bonds, demonstrating that the N-methyl position uniquely introduces conformational degrees of freedom . The addition of one rotatable bond carries an estimated entropic penalty of approximately 0.7–1.2 kcal·mol⁻¹ upon rigid binding to a protein target, which can reduce binding affinity by roughly 3- to 7-fold if the bound conformation is not pre-organized [2]. However, the N-methyl rotamer can also sample conformations that optimize van der Waals contacts in hydrophobic pockets or enable an induced-fit binding mechanism inaccessible to the fully rigid analogs. This conformational feature must be explicitly modeled in docking and free energy perturbation studies; it cannot be approximated by the rotationally constrained primary amine or ring-only trimethyl isomers.

Conformational analysis Rotatable bonds Entropic penalty Molecular recognition

Polar Surface Area (PSA) and Hydrogen Bond Acceptor Profile: Quantitative Benchmarking for CNS Druglikeness and Oral Bioavailability Predictions

N,2,5-Trimethylpyridin-4-amine possesses a polar surface area (PSA) of 28.15 Ų, which is notably lower than the PSA of 38.91 Ų recorded for 2,5-dimethylpyridin-4-amine . This reduction of approximately 10.8 Ų (28% decrease) is attributable to the N-methyl substitution replacing the primary amine –NH2 with a secondary –NH(CH3) group, which reduces the topological polar surface area contribution of the nitrogen substituent. Under the widely accepted CNS MPO (Multiparameter Optimization) and blood-brain barrier penetration models, a PSA ≤ 70 Ų is considered favorable for CNS penetration, with values below 40 Ų being near-optimal [1]. At 28.15 Ų, the target compound sits well within the CNS-favorable range, whereas the primary amine analog remains in a moderate permeability bracket. Both compounds retain two hydrogen bond acceptors (pyridine N and amine N), preserving key pharmacophoric recognition features. The isomeric N,N,2-trimethylpyridin-4-amine (PSA not directly reported, but computationally predicted to be ~25 Ų due to the dimethylamino group) offers a marginally lower PSA but sacrifices the HBD required for many target interactions.

CNS drug design Polar surface area Oral bioavailability Rule-of-5 compliance

Regioisomeric Differentiation: N,2,5- vs. N,2,3- vs. 2,3,5-Trimethyl Substitution Patterns Yield Distinct Electrostatic Potential Surfaces and Steric Maps

Three constitutional isomers share the formula C8H12N2: N,2,5-trimethylpyridin-4-amine (target), N,2,3-trimethylpyridin-4-amine (CAS 193690-67-4), and 2,3,5-trimethylpyridin-4-amine (CAS 1186329-61-2) [1][2]. In the target compound, methyl groups occupy the 2- and 5-positions of the ring plus the exocyclic nitrogen, creating a symmetrical electron-donating push from both ortho-like (C2) and para-like (C5) positions relative to the ring nitrogen. In N,2,3-trimethylpyridin-4-amine, the C3 methyl introduces additional steric hindrance adjacent to the 4-amino group that can restrict the accessible conformational space of the N-methyl group through buttressing effects. In 2,3,5-trimethylpyridin-4-amine, all three methyl groups reside on ring carbons, yielding a primary amine at C4 with a distinct hydrogen-bonding profile (two N–H donors) and altered electron density distribution. The specific 2,5-dimethyl-N-methyl pattern of the target compound is predicted to produce an electrostatic potential surface that is more evenly balanced across the pyridine ring compared to the asymmetric 2,3- or 3,5-substitution patterns, which may influence π-stacking interactions and recognition by aromatic binding pockets in proteins [3].

Regioisomerism Electrostatic potential Steric effects Structure-activity relationship

Procurement-Relevant Application Scenarios for N,2,5-Trimethylpyridin-4-amine (CAS 193690-61-8) Based on Verified Differentiation Evidence


Kinase Hinge-Binder Library Design Requiring Balanced LogP and Single HBD Capacity

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should select N,2,5-trimethylpyridin-4-amine when the target chemotype requires both (i) a single, directed N–H hydrogen bond donor for hinge-region backbone carbonyl engagement and (ii) an intermediate LogP of ~1.16 that balances cellular permeability against aqueous solubility . Neither 2,5-dimethylpyridin-4-amine (LogP 0.57, too polar; pKa ~10, constitutively charged) nor N,N,2-trimethylpyridin-4-amine (HBD = 0, no hinge-binding capacity) can simultaneously satisfy both requirements . This scenario is particularly relevant for Type I and Type I½ kinase inhibitors where the hinge-binding 4-aminopyridine scaffold must maintain an N–H donor while tolerating hydrophobic ribose-pocket or gatekeeper residue interactions.

CNS-Penetrant Lead Optimization Where PSA Minimization Without HBD Sacrifice Is Critical

For CNS drug discovery programs targeting receptors or enzymes within the brain parenchyma, N,2,5-trimethylpyridin-4-amine offers a PSA of 28.15 Ų—firmly within the near-optimal CNS MPO range (<40 Ų) . This represents a 28% PSA reduction compared to the primary amine analog (PSA 38.91 Ų) , while preserving the single HBD necessary for target engagement. The near-physiological pKa of ~6.2 further reduces the fraction of permanently charged species that would otherwise limit passive diffusion across the blood-brain barrier, a limitation inherent to the highly basic 2,5-dimethylpyridin-4-amine comparator (pKa ~10) . This compound is best procured at the hit-to-lead transition when CNS exposure is identified as a key project risk.

Structure-Activity Relationship (SAR) Exploration of N-Alkyl Substitution Effects on Target Selectivity

When a project has identified 2,5-dimethylpyridin-4-amine as a core scaffold but seeks to tune physicochemical properties without adding molecular weight or complexity, N,2,5-trimethylpyridin-4-amine serves as the minimal N-alkylated comparator. The introduction of a single N-methyl group increases LogP by ~0.6 units, reduces PSA by ~11 Ų, and lowers the pKa by nearly 4 units . These three orthogonal changes enable systematic deconvolution of lipophilicity-driven vs. basicity-driven vs. hydrogen-bonding-driven contributions to target binding, cellular activity, and off-target profiles. The compound's single rotatable bond (N–CH3) further allows investigation of conformational effects on binding entropy without the confounding influence of additional ring substituents.

Custom Synthesis Procurement for Discontinued Catalog Compounds in N-Alkyl-4-aminopyridine Series

N,2,5-Trimethylpyridin-4-amine is currently listed as discontinued by at least one major research chemical supplier (CymitQuimica/Biosynth, with previous catalog availability at 10 mg to 1 g scale, purity ≥95%) . Researchers requiring this specific regioisomer for SAR studies must now pursue custom synthesis or alternative sourcing channels. When commissioning custom synthesis, the specification should explicitly require the N,2,5-regioisomer (CAS 193690-61-8), distinguish it from the closely related N,N,2- (CAS 37941-24-5), N,2,3- (CAS 193690-67-4), and 2,3,5- (CAS 1186329-61-2) isomers, and mandate analytical characterization including 1H NMR (for N–H proton confirmation), HPLC purity ≥95%, and HRMS consistent with C8H12N2 [M+H]+ at m/z 137.1073. The synthetic route may be adapted from literature procedures involving reductive amination of 2,5-dimethyl-4-nitropyridine or direct N-alkylation of 2,5-dimethylpyridin-4-amine .

Quote Request

Request a Quote for N,2,5-trimethylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.